3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic compound that belongs to the class of biaryl compounds. It has garnered interest due to its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase, which is implicated in various diseases including cancers and autoimmune disorders. The compound's structure features a benzamide moiety linked to a tetrahydrobenzo[c]isoxazole, which contributes to its biological activity.
This compound is detailed in various patent documents and scientific literature. Notably, it has been referenced in patents related to pharmaceutical compositions targeting Bruton's tyrosine kinase inhibition . Additional chemical databases such as PubChem and Chemsrc provide information on its molecular structure and properties .
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can be classified as:
The synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and verify the identity of intermediates and final products.
The molecular formula of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is . The compound features:
Key structural data includes:
The compound may participate in several chemical reactions typical of amides and aromatic compounds:
Reaction conditions such as catalysts (e.g., palladium on carbon for hydrogenation) and solvents are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide primarily involves its role as an inhibitor of Bruton's tyrosine kinase. This enzyme is critical in B-cell receptor signaling pathways; thus:
Research indicates that compounds with similar structures have shown promising results in preclinical models for treating B-cell malignancies .
Safety data sheets (SDS) provide additional information on handling precautions due to potential toxicity .
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has potential applications in:
The synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide requires sequential construction of its isoxazole and benzamide components followed by strategic coupling. The tetrahydrobenzoisoxazole core originates from cyclohexanone derivatives, which undergo Claisen condensation with diethyl oxalate to yield α-ketoester intermediates. Subsequent cyclocondensation with hydroxylamine hydrochloride affords the 3-amino-4,5,6,7-tetrahydrobenzo[c]isoxazole scaffold. Parallel synthesis of the 3,4,5-trimethoxybenzoyl fragment involves selective methylation of gallic acid followed by acid chloride formation using thionyl chloride or oxalyl chloride. Critical amide bond formation employs Schotten-Baumann conditions, where the isoxazole amine reacts with the benzoyl chloride in a biphasic system (dichloromethane-water) with sodium hydroxide as base. This method typically achieves 65–78% yield but faces challenges with steric hindrance from the ortho-methoxy groups, occasionally necessitating higher temperatures (60–70°C) or coupling agents like N,N'-dicyclohexylcarbodiimide [4].
Table 1: Key Intermediates in the Synthesis Pathway
Intermediate | Key Characteristics | Synthetic Yield (%) |
---|---|---|
Ethyl 2-oxocyclohexanecarboxylate | α-Ketoester; pale yellow oil | 82–85 |
3-Amino-4,5,6,7-tetrahydrobenzo[c]isoxazole | Off-white crystals; m.p. 148–150°C | 75–80 |
3,4,5-Trimethoxybenzoyl chloride | Moisture-sensitive solid; used in situ | 90–95 |
Final benzamide product | Crystalline solid; m.p. 192–194°C | 65–78 |
Optimization focuses on protecting group strategies for the trimethoxyphenyl moiety to prevent O-alkylation during ester hydrolysis. Methyl ethers remain stable under standard conditions, but demethylation can occur with harsh nucleophiles. Alternative routes employ N-hydroxysuccinimide esters of 3,4,5-trimethoxybenzoic acid, enabling amidation in aprotic solvents like N,N-dimethylformamide at 25°C, improving yields to 85% [3].
Microwave irradiation dramatically accelerates the cyclodehydration step critical for tetrahydrobenzoisoxazole synthesis, enhancing both efficiency and regioselectivity. Traditional reflux methods (4–6 hours at 80°C) for converting α-ketoester precursors to isoxazoles under hydroxylamine conditions are replaced by single-mode microwave reactors operating at 120–150°C for 10–20 minutes. This reduces reaction times by >90% and suppresses N-oxidation byproducts. Ethanol or water serves as solvents, aligning with green chemistry principles while achieving near-quantitative conversion (>95%). Precise temperature control is essential, as exceeding 160°C promotes decarbonylation or ring-opening [2].
Reaction Optimization Parameters:
Mechanistic studies confirm microwave effects are thermal rather than non-thermal, with uniform heating eliminating localized decomposition seen in oil baths. In situ Fourier-transform infrared spectroscopy monitors carbonyl disappearance (1,710 cm⁻¹) and isoxazole C=N formation (1,620 cm⁻¹), enabling real-time endpoint detection [2].
Sustainable methodologies prioritize atom economy and reduced environmental impact during amide coupling and methoxylation. Solvent-free mechanochemical amidation utilizes ball milling, where 3-amino-4,5,6,7-tetrahydrobenzo[c]isoxazole and 3,4,5-trimethoxybenzoic acid react with N,N'-diisopropylcarbodiimide on basic alumina. This eliminates solvent waste, achieves 89–92% yield in 30 minutes, and avoids epimerization. Alternatively, enzymatic catalysis with immobilized lipase Candida antarctica (Novozym 435) in methyl tert-butyl ether facilitates amide bond formation at 45°C (24 hours, 80% yield), though substrate steric hindrance lowers efficiency [2] [6].
Methoxy group installation employs dimethyl carbonate as a non-toxic methylating agent under phase-transfer conditions. Gallate esters react with dimethyl carbonate (5 equivalents) and potassium carbonate in tetrabutylammonium bromide-catalyzed reactions at 100°C, achieving >95% O-methylation without C-alkylation. This replaces hazardous methyl iodide or dimethyl sulfate and simplifies purification. Bio-based solvents (2-methyltetrahydrofuran, cyclopentyl methyl ether) are utilized in both methylation and amidation steps, reducing petroleum dependence and improving biodegradability [6].
Table 2: Solvent and Catalyst Systems for Sustainable Methoxylation
Method | Conditions | Atom Economy (%) | E-Factor |
---|---|---|---|
Dimethyl carbonate/K₂CO₃ | 100°C, 8 h, TBA-Br catalyst | 92 | 3.2 |
Trimethyl phosphate/KOH | 80°C, 6 h, solvent-free | 95 | 1.8 |
Supercritical CO₂/CH₃I | 60°C, 120 bar, 2 h | 87 | 5.6 |
E-Factor = mass waste / mass product; lower values indicate greener processes
Flow chemistry systems integrate these approaches, combining enzymatic amidation with continuous in-line methylation using immobilized catalysts. This reduces cumulative waste by 60% compared to batch processing while maintaining 85% overall yield for the target benzamide [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: